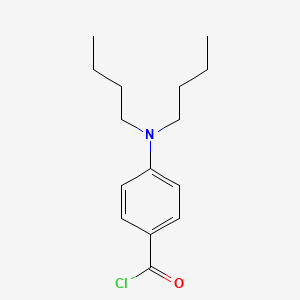
4-(Dibutylamino)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dibutylamino)benzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a dibutylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibutylamino)benzoyl chloride typically involves the acylation of 4-(Dibutylamino)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(Dibutylamino)benzoic acid+Thionyl chloride→4-(Dibutylamino)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
化学反应分析
Types of Reactions: 4-(Dibutylamino)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Dibutylamino)benzoic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under anhydrous conditions.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
4-(Dibutylamino)benzoic acid: Formed through hydrolysis.
4-(Dibutylamino)benzyl alcohol: Formed through reduction.
科学研究应用
4-(Dibutylamino)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of drug molecules due to its reactivity and functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials.
Analytical Chemistry: Employed in derivatization reactions to improve the detection and analysis of small molecules in biological samples.
作用机制
The mechanism of action of 4-(Dibutylamino)benzoyl chloride involves the acylation of nucleophilic functional groups, such as amines and alcohols, through the formation of an amide or ester bond. The reaction occurs through the displacement of the chloride ion by the nucleophile, resulting in the formation of the corresponding amide or ester .
相似化合物的比较
- 4-(Dimethylamino)benzoyl chloride
- 4-(Diethylamino)benzoyl chloride
- 4-(Dipropylamino)benzoyl chloride
Comparison: 4-(Dibutylamino)benzoyl chloride is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, diethyl, and dipropyl analogs.
属性
CAS 编号 |
65698-88-6 |
|---|---|
分子式 |
C15H22ClNO |
分子量 |
267.79 g/mol |
IUPAC 名称 |
4-(dibutylamino)benzoyl chloride |
InChI |
InChI=1S/C15H22ClNO/c1-3-5-11-17(12-6-4-2)14-9-7-13(8-10-14)15(16)18/h7-10H,3-6,11-12H2,1-2H3 |
InChI 键 |
JOBWEZFORNJNJL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


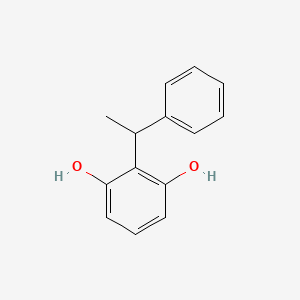

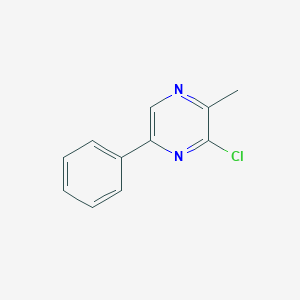


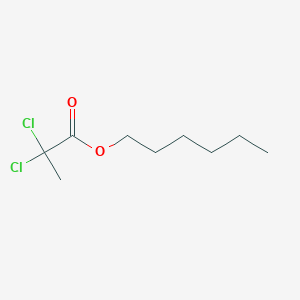
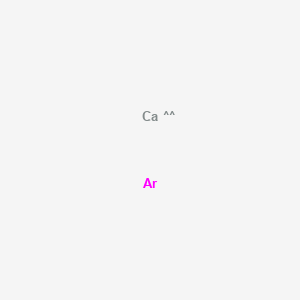
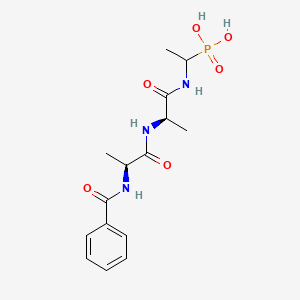

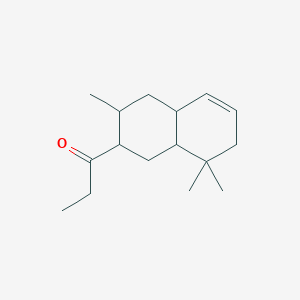

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
